molecular formula C21H18N4O3 B10993450 3,5-dimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide

3,5-dimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B10993450
M. Wt: 374.4 g/mol
InChI Key: JZYKMIIIASMWSZ-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzimidazole core, a pyridine ring, and methoxy groups. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

    Methoxylation: The methoxy groups are introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base.

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the benzimidazole derivative with 3,5-dimethoxybenzoic acid or its activated ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the selection of solvents, catalysts, and purification methods to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzimidazole ring, potentially leading to amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3,5-dimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with proteins, nucleic acids, and other biomolecules, aiming to uncover its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound is explored for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.

Industry

In industrial applications, the compound can be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 3,5-dimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzamide: Lacks the benzimidazole and pyridine rings, making it less complex and potentially less bioactive.

    N-(2-Pyridinyl)benzamide: Contains the pyridine ring but lacks the methoxy groups and benzimidazole core.

    Benzimidazole Derivatives: Various derivatives with different substituents on the benzimidazole ring, each with unique properties and applications.

Uniqueness

3,5-Dimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide stands out due to its combination of structural features, which confer unique chemical and biological properties. The presence of both methoxy groups and the pyridine ring, along with the benzimidazole core, allows for diverse interactions and reactivity, making it a valuable compound in scientific research.

Properties

Molecular Formula

C21H18N4O3

Molecular Weight

374.4 g/mol

IUPAC Name

3,5-dimethoxy-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)benzamide

InChI

InChI=1S/C21H18N4O3/c1-27-16-8-14(9-17(11-16)28-2)21(26)23-15-5-6-18-19(10-15)25-20(24-18)13-4-3-7-22-12-13/h3-12H,1-2H3,(H,23,26)(H,24,25)

InChI Key

JZYKMIIIASMWSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4)OC

Origin of Product

United States

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